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## Compound of Interest

Compound Name: **1,1'-Carbonyldipiperidine**

Cat. No.: **B1361384**

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## Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of **1,1'-Carbonyldipiperidine** (CAS No: 5395-04-0), a symmetrical urea derivative. Designed for researchers, analytical chemists, and quality control specialists, this document details the foundational principles, instrumentation, and interpretation of mass spectra associated with this compound. We delve into the predictable fragmentation pathways under Electron Ionization (EI), present a validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for robust analysis, and discuss the causality behind methodological choices to ensure scientific integrity and reproducibility.

## Introduction and Physicochemical Profile

**1,1'-Carbonyldipiperidine**, also known as N,N,N',N'-Bispentamethyleneurea, is a chemical intermediate whose purity and characterization are critical for its applications. Mass spectrometry serves as a definitive analytical tool for its structural confirmation and quantification. Its symmetrical structure, composed of a central carbonyl group bonded to two piperidine rings, yields a distinct and predictable fragmentation pattern, making it well-suited for mass spectrometric analysis. A thorough understanding of its core properties is the first step in developing a robust analytical method.

Table 1: Physicochemical Properties of **1,1'-Carbonyldipiperidine**

Property	Value	Source(s)
Molecular Formula	<b>C<sub>11</sub>H<sub>20</sub>N<sub>2</sub>O</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	196.29 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	196.157563 g/mol	<a href="#">[1]</a>
IUPAC Name	Bis(piperidin-1-yl)methanone	<a href="#">[2]</a>

| CAS Registry Number| 5395-04-0 |[\[2\]](#) |

## Ionization Techniques and Instrumentation

The choice of ionization technique is paramount and is dictated by the analyte's volatility and thermal stability. For **1,1'-Carbonyldipiperidine**, which possesses sufficient volatility and stability, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and effective method.[\[1\]](#)

- Electron Ionization (EI): This is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the molecule in the gas phase.[\[3\]](#) This process is highly energetic, leading to the formation of a molecular ion ( $M+\bullet$ ) and subsequent, extensive fragmentation. [\[3\]](#) The resulting mass spectrum is rich in structural information and highly reproducible, making it ideal for library matching and unambiguous identification.[\[2\]](#) The energetic instability of the initial molecular ion is the driving force for the fragmentation cascades discussed below.[\[3\]](#)
- Electrospray Ionization (ESI): While less common for this specific non-polar compound, ESI coupled with Liquid Chromatography (LC-MS) could be employed, particularly for analyzing complex mixtures or thermally labile derivatives. ESI is a soft ionization technique that would likely yield a protonated molecule  $[M+H]^+$  with minimal fragmentation, useful for confirming molecular weight but providing less structural detail than EI.

## Electron Ionization (EI) Fragmentation Pathway

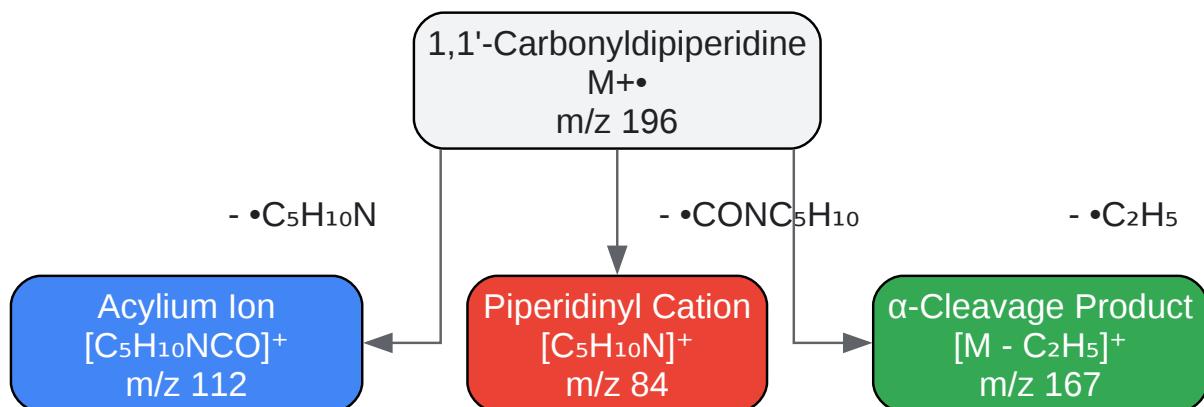
The 70 eV EI mass spectrum of **1,1'-Carbonyldipiperidine** is characterized by a series of predictable cleavage events rooted in the stability of the resulting carbocations and the presence of nitrogen atoms which direct fragmentation.

The molecular ion ( $M+\bullet$ ) is observed at a mass-to-charge ratio (m/z) of 196. The fragmentation is primarily driven by cleavage of the amide C-N bond and  $\alpha$ -cleavage adjacent to the nitrogen atoms within the piperidine rings.

#### Key Fragmentation Steps:

- **Amide Bond Cleavage:** The most significant fragmentation pathway involves the cleavage of one of the C-N bonds between the carbonyl group and a piperidine ring. This results in the formation of a stable acylium ion and a piperidine radical. This cleavage is highly favorable as the resulting acylium ion is resonance-stabilized.
  - $[C_5H_{10}NCO]^+$  at m/z 112
- **Formation of the Piperidinyl Cation:** An alternative cleavage at the same C-N bond can result in the charge being retained by the piperidine fragment, forming the piperidinyl cation.
  - $[C_5H_{10}N]^+$  at m/z 84
- **$\alpha$ -Cleavage of the Piperidine Ring:** The molecular ion can undergo  $\alpha$ -cleavage adjacent to the ring nitrogen, leading to the loss of an ethyl radical ( $\bullet CH_2CH_3$ ) and the formation of a stable, resonance-stabilized ion.
  - $[M - C_2H_5]^+$  at m/z 167

The relationships between these key fragments are visualized in the diagram below.



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Caption: Predicted EI fragmentation pathway of **1,1'-Carbonyldipiperidine**.

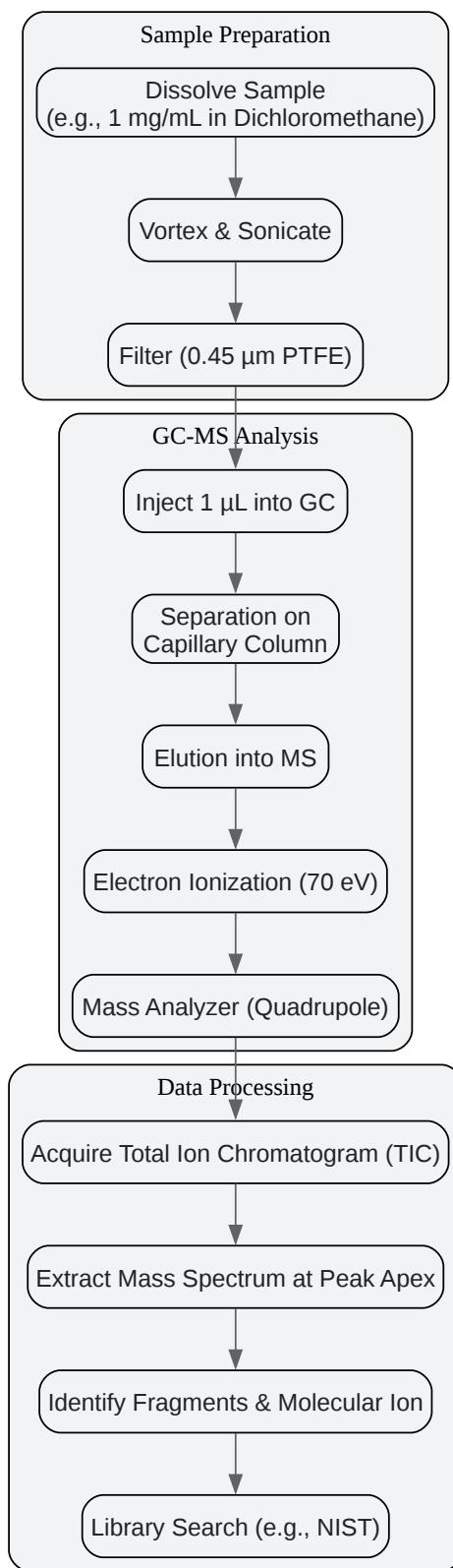
Table 2: Major Fragment Ions in the EI Mass Spectrum of **1,1'-Carbonyldipiperidine**

m/z	Proposed Ion Structure	Fragmentation Pathway
196	$[\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}]^{+\bullet}$	Molecular Ion ( $\text{M}^{+\bullet}$ )
167	$[\text{M} - \text{C}_2\text{H}_5]^+$	$\alpha$ -cleavage: Loss of an ethyl radical from a piperidine ring
112	$[\text{C}_5\text{H}_{10}\text{NCO}]^+$	Cleavage of C-N amide bond, formation of acylium ion

| 84 |  $[\text{C}_5\text{H}_{10}\text{N}]^+$  | Cleavage of C-N amide bond, formation of piperidinyl cation |

## Experimental Protocol: GC-MS Analysis

This section provides a self-validating, step-by-step protocol for the routine analysis of **1,1'-Carbonyldipiperidine**. The parameters are based on standard methods for compounds of similar polarity and volatility.<sup>[4]</sup>



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Caption: Standard workflow for GC-MS analysis of **1,1'-Carbonyldipiperidine**.

## I. Sample Preparation

- Solvent Selection: Choose a volatile organic solvent in which the sample is freely soluble. Dichloromethane, ethyl acetate, or acetone are suitable choices.
- Concentration: Prepare a stock solution of approximately 1 mg/mL.
- Dilution: Serially dilute the stock solution to a working concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL, to avoid detector saturation.
- Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

## II. GC-MS Instrumentation and Parameters

- Gas Chromatograph (GC) System:
  - Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to handle the sample concentration. Set temperature to 280 °C.
  - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  - Column: A non-polar or mid-polar capillary column is ideal. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
  - Oven Temperature Program:
    - Initial temperature: 100 °C, hold for 2 minutes.
    - Ramp: Increase at 20 °C/min to 280 °C.
    - Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good separation from any impurities or solvent peaks.)
- Mass Spectrometer (MS) System:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: Scan from m/z 40 to 300 amu. This range comfortably covers the molecular ion and all significant fragments.
- Data Acquisition: Collect data in full scan mode to obtain the complete mass spectrum.

### III. Data Analysis and Interpretation

- Chromatogram Review: Examine the Total Ion Chromatogram (TIC) to identify the peak corresponding to **1,1'-Carbonyldipiperidine**.
- Spectrum Extraction: Extract the mass spectrum from the apex of the target chromatographic peak.
- Structural Confirmation:
  - Identify the molecular ion peak at m/z 196.
  - Identify the key fragment ions at m/z 167, 112, and 84 as detailed in Table 2.
  - Compare the acquired spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for definitive confirmation.[\[5\]](#)

## Conclusion

The mass spectrometric analysis of **1,1'-Carbonyldipiperidine** via GC-MS with Electron Ionization is a robust, reliable, and highly informative method. The compound's structure gives rise to a predictable and unique fragmentation pattern, dominated by amide bond cleavage and  $\alpha$ -cleavage, which allows for unambiguous identification. The protocol and interpretive framework presented in this guide provide a solid foundation for researchers and analysts to achieve accurate and reproducible results in quality control, synthetic chemistry, and other research applications.

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